O-Isopropyl (5-Bromoquinoxalin-6-yl)carbamothioate(Brimonidine Impurity)
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Overview
Description
O-Isopropyl (5-Bromoquinoxalin-6-yl)carbamothioate is a chemical compound with the molecular formula C12H12BrN3OS and a molecular weight of 326.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving quinoxaline derivatives. One common method involves the reaction of 5-bromoquinoxalin-6-ylamine with isopropyl isothiocyanate under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of O-Isopropyl (5-Bromoquinoxalin-6-yl)carbamothioate would involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure purity and yield.
Types of Reactions:
Reduction: Reduction reactions can convert the compound to its reduced forms by adding hydrogen or removing oxygen atoms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction reactions might employ hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution reactions could involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation can produce various oxidized derivatives of the compound.
Reduction can yield reduced forms of the compound.
Substitution can result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It can be employed in biological studies to understand the effects of similar compounds on biological systems. Medicine: As an impurity in Brimonidine, it is relevant in pharmaceutical research to ensure the purity and safety of the medication. Industry: It is used in the chemical industry for the synthesis of other compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The exact mechanism of action of O-Isopropyl (5-Bromoquinoxalin-6-yl)carbamothioate is not well-documented, but it is likely to involve interactions with biological molecules similar to Brimonidine. It may bind to specific receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
Brimonidine
Other quinoxaline derivatives
Isopropyl isothiocyanate derivatives
Uniqueness: O-Isopropyl (5-Bromoquinoxalin-6-yl)carbamothioate is unique due to its specific structure and the presence of the bromo and isopropyl groups, which may confer different chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H12BrN3OS |
---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
O-propan-2-yl N-(5-bromoquinoxalin-6-yl)carbamothioate |
InChI |
InChI=1S/C12H12BrN3OS/c1-7(2)17-12(18)16-8-3-4-9-11(10(8)13)15-6-5-14-9/h3-7H,1-2H3,(H,16,18) |
InChI Key |
DZCKCYCYKIQHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=C(C2=NC=CN=C2C=C1)Br |
Origin of Product |
United States |
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